molecular formula C12H11N3O4S B8567980 ethyl N-(4-p-nitrophenyl-2-thiazolyl)carbamate

ethyl N-(4-p-nitrophenyl-2-thiazolyl)carbamate

Cat. No. B8567980
M. Wt: 293.30 g/mol
InChI Key: SVHUEZMHCWXWTI-UHFFFAOYSA-N
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Patent
US04511574

Procedure details

In 300 ml of tetrahydrofuran, was suspended 4.42 g of 2-amino-4-p-nitrophenylthiazole, followed by a further addition of 20 ml of triethylamine. The mixture was cooled to about 5° C., to which 10.5 ml of ethyl chloroformate was added dropwise. Then, the reaction mixture was stirred at room temperature for 3.5 days. Any insoluble matter was filtered off from the reaction mixture, and the filtrate was concentrated and then washed in ethyl acetate successively with water, dilute hydrochloric acid, and water. Then, the ethyl acetate solution was concentrated to about 50 ml and the resulting crystals were separated by filtration and then subjected to column chromatography on silica gel. The reaction product was eluted with a benzene/ethyl acetate mixed solvent. The resultant product was recrystallized from ethyl acetate to obtain 2.8 g of ethyl N-(4-p-nitrophenyl-2-thiazolyl)carbamate.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)[N:6]=1.C(N(CC)CC)C.Cl[C:24]([O:26][CH2:27][CH3:28])=[O:25]>O1CCCC1>[N+:13]([C:10]1[CH:9]=[CH:8][C:7]([C:5]2[N:6]=[C:2]([NH:1][C:24](=[O:25])[O:26][CH2:27][CH3:28])[S:3][CH:4]=2)=[CH:12][CH:11]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
4.42 g
Type
reactant
Smiles
NC=1SC=C(N1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred at room temperature for 3.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
Any insoluble matter was filtered off from the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
washed in ethyl acetate successively with water, dilute hydrochloric acid, and water
CONCENTRATION
Type
CONCENTRATION
Details
Then, the ethyl acetate solution was concentrated to about 50 ml
CUSTOM
Type
CUSTOM
Details
the resulting crystals were separated by filtration
WASH
Type
WASH
Details
The reaction product was eluted with a benzene/ethyl acetate mixed solvent
CUSTOM
Type
CUSTOM
Details
The resultant product was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
3.5 d
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=C(SC1)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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